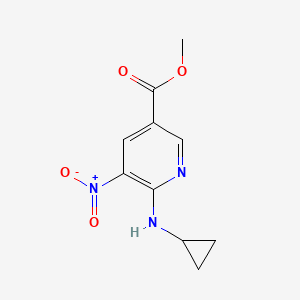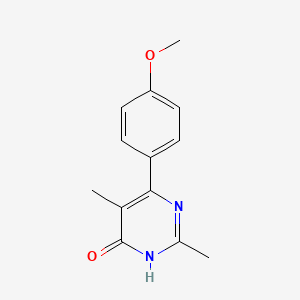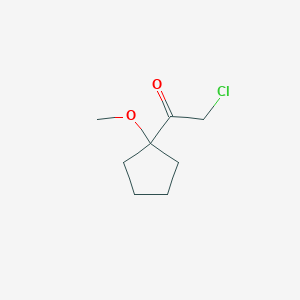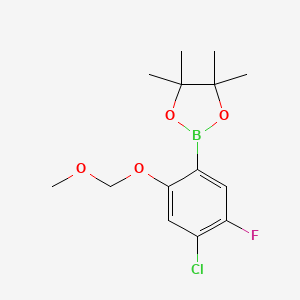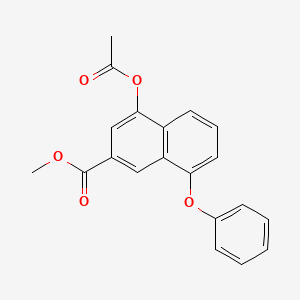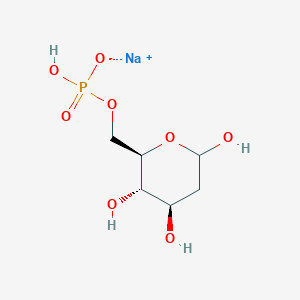
2-Deoxy-D-glucose-6-phosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-D-glucose-6-phosphate sodium salt is a crucial intermediate in glycogen degradation. It is produced in mammalian cells through the action of hexokinase on 2-Deoxy-D-glucose. This compound is a derivative of 2-Deoxy-D-glucose, a glucose molecule with the 2-hydroxyl group replaced by hydrogen, preventing it from undergoing further glycolysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Deoxy-D-glucose-6-phosphate sodium salt is synthesized by phosphorylating 2-Deoxy-D-glucose using hexokinase. The reaction involves the transfer of a phosphate group from ATP to the 6th carbon of 2-Deoxy-D-glucose, forming 2-Deoxy-D-glucose-6-phosphate .
Industrial Production Methods
Industrial production of this compound typically involves enzymatic synthesis using hexokinase. The process is optimized for large-scale production by controlling reaction conditions such as pH, temperature, and substrate concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxy-D-glucose-6-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Deoxy-D-glucose-6-phosphogluconolactone.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common reagents include glucose-6-phosphate dehydrogenase and NADP+.
Reduction: Specific reducing agents can be used under controlled conditions.
Substitution: Various nucleophiles can be used to substitute the phosphate group.
Major Products Formed
Oxidation: 2-Deoxy-D-glucose-6-phosphogluconolactone.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives of 2-Deoxy-D-glucose-6-phosphate.
Applications De Recherche Scientifique
2-Deoxy-D-glucose-6-phosphate sodium salt has a wide range of scientific research applications:
Chemistry: Used as a marker for tissue glucose uptake and hexokinase activity.
Biology: Studies on glycogen degradation and glucose metabolism.
Medicine: Research on cancer metabolism, as many cancers have elevated glucose uptake and hexokinase levels.
Industry: Used in the production of various biochemical reagents and as an intermediate in synthetic pathways .
Mécanisme D'action
2-Deoxy-D-glucose-6-phosphate sodium salt acts by competitively inhibiting the production of glucose-6-phosphate from glucose at the phosphoglucoisomerase level (step 2 of glycolysis). This inhibition prevents further glycolysis, leading to the accumulation of 2-Deoxy-D-glucose-6-phosphate within cells. The compound serves as a marker for tissue glucose uptake and hexokinase activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-D-glucose: A glucose molecule with the 2-hydroxyl group replaced by hydrogen.
D-Glucose-6-phosphate: A phosphorylated form of glucose at the 6th carbon.
6-Deoxy-D-glucose: A glucose molecule with the 6-hydroxyl group replaced by hydrogen .
Uniqueness
2-Deoxy-D-glucose-6-phosphate sodium salt is unique due to its specific inhibition of glycolysis and its role as an intermediate in glycogen degradation. Its ability to serve as a marker for tissue glucose uptake and hexokinase activity makes it valuable in various research applications .
Propriétés
Formule moléculaire |
C6H12NaO8P |
|---|---|
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
sodium;[(2R,3S,4R)-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H13O8P.Na/c7-3-1-5(8)14-4(6(3)9)2-13-15(10,11)12;/h3-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t3-,4-,5?,6+;/m1./s1 |
Clé InChI |
RZNMXNQOTKUJPK-ZEKPKIQVSA-M |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)[O-])O)O.[Na+] |
SMILES canonique |
C1C(C(C(OC1O)COP(=O)(O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


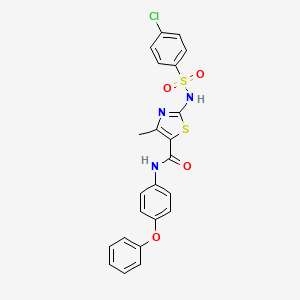
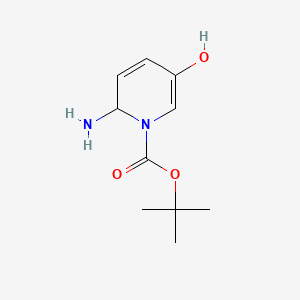
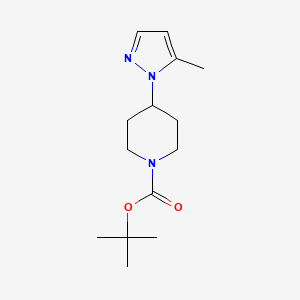
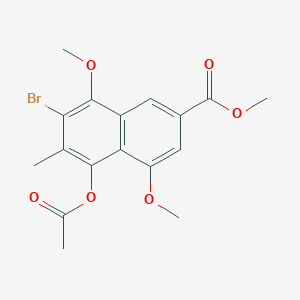
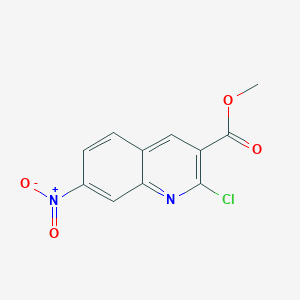

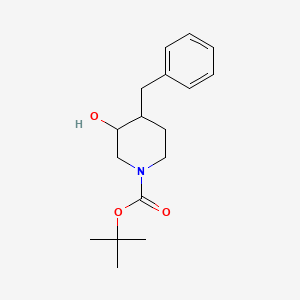
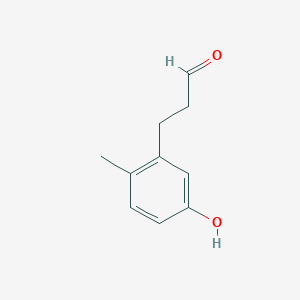
![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)
